Canthin-6-one N-oxide: A Comprehensive Technical Guide for Researchers
Canthin-6-one N-oxide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canthin-6-one N-oxide is a naturally occurring β-carboline alkaloid belonging to the canthinone class of compounds. These alkaloids are primarily isolated from various plant families, including Simaroubaceae and Rutaceae. Canthin-6-one N-oxide, along with its parent compound canthin-6-one and other derivatives, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These activities include cytotoxic, antiparasitic, and antifungal properties, making it a promising lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of Canthin-6-one N-oxide, with a focus on quantitative data and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
Canthin-6-one N-oxide is characterized by a tetracyclic aromatic core structure with a lactam moiety and a distinctive N-oxide functional group. The presence of the N-oxide modifies the electronic and steric properties of the molecule compared to its parent compound, canthin-6-one, which can influence its biological activity and pharmacokinetic profile.
Chemical Structure:
Figure 1. 2D Chemical Structure of Canthin-6-one N-oxide.
Physicochemical Properties of Canthin-6-one N-oxide
| Property | Value | Source |
| Molecular Formula | C₁₄H₈N₂O₂ | PubChem[1] |
| Molecular Weight | 236.22 g/mol | PubChem[1] |
| IUPAC Name | 6-oxido-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-3,5(16),7,9,11,13,15-heptaen-2-one | PubChem[1] |
| CAS Number | 60755-87-5 | PubChem[1] |
| Computed LogP | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for Canthin-6-one N-oxide are not detailed in the provided search results, PubChem indicates the existence of a ¹³C NMR spectrum.[1] For the parent compound, canthin-6-one, ¹H NMR spectra typically show signals in the aromatic region, and the ¹³C NMR spectrum would confirm the presence of the carbonyl carbon and the aromatic carbons.
Mass Spectrometry (MS): Mass spectrometry data is available for Canthin-6-one N-oxide, confirming its molecular weight.[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy: An experimental IR spectrum for Canthin-6-one N-oxide is not available in the search results. However, based on its structure, the IR spectrum is expected to show characteristic absorption bands for the C=O (lactam) stretching vibration, C=C and C=N stretching vibrations within the aromatic rings, and the N-O stretching vibration.
Quantitative Biological Activity
Canthin-6-one N-oxide and its derivatives have demonstrated significant biological activities, particularly in the areas of cancer and infectious diseases. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of Canthin-6-one N-oxide and Related Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 9-Methoxycanthin-6-one-N-oxide | Melanoma | 6.5 µM | [2] |
| 9-Hydroxycanthin-6-one-N-oxide | Melanoma | 7.0 µM | [2] |
Table 2: Antiparasitic Activity of Canthin-6-one N-oxide
| Compound | Parasite | Activity | Reference |
| Canthin-6-one N-oxide | Trypanosoma cruzi | Orally active with limited activity | [3] |
It is noteworthy that many studies focus on a range of canthin-6-one derivatives, and the N-oxide is often included in broader screenings.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific investigation of Canthin-6-one N-oxide. The following sections provide representative protocols for its synthesis and for the evaluation of its biological activity.
Synthesis of Canthin-6-one N-oxide
The synthesis of Canthin-6-one N-oxide can be achieved through the oxidation of the parent compound, canthin-6-one. A general procedure for N-oxidation of similar heterocyclic compounds is provided below.
Reaction Scheme: Canthin-6-one + m-CPBA → Canthin-6-one N-oxide
Materials:
-
Canthin-6-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve canthin-6-one in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure Canthin-6-one N-oxide.
-
Characterize the final product by NMR, MS, and IR spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell line (e.g., melanoma, as tested for derivatives[2])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Canthin-6-one N-oxide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Canthin-6-one N-oxide in a complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathways
The biological effects of canthin-6-ones are attributed to their ability to modulate various cellular signaling pathways, primarily those involved in inflammation and apoptosis. While the specific mechanisms of Canthin-6-one N-oxide are still under investigation, the general mechanisms for the canthin-6-one class of compounds provide a strong framework for understanding its mode of action.
Induction of Apoptosis
Canthin-6-one and its derivatives are known to induce apoptosis in cancer cells.[2] This process is often mediated through the activation of caspases, a family of proteases that play a central role in programmed cell death. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Proposed apoptotic pathway induced by canthin-6-ones.
Modulation of Inflammatory Pathways
Canthin-6-ones have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Caption: Inhibition of the NF-κB signaling pathway by canthin-6-ones.
Conclusion and Future Perspectives
Canthin-6-one N-oxide is a promising natural product with a range of biological activities that warrant further investigation. Its cytotoxic and antiparasitic effects make it a valuable candidate for the development of new therapeutic agents. Future research should focus on several key areas:
-
Comprehensive Spectroscopic Analysis: A complete and publicly available set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and HRMS) for Canthin-6-one N-oxide is needed for its definitive characterization.
-
In-depth Mechanism of Action Studies: While the general mechanisms of canthin-6-ones are being elucidated, specific studies on the N-oxide derivative are required to identify its precise molecular targets and signaling pathways.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Canthin-6-one N-oxide.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of Canthin-6-one N-oxide derivatives will help to establish clear SARs and optimize the lead compound for improved potency and selectivity.
The continued exploration of Canthin-6-one N-oxide and its analogues holds significant potential for the discovery of novel drugs to combat cancer and infectious diseases.
References
- 1. Canthin-6-one N-oxide | C14H8N2O2 | CID 9991699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Canthin-6-one N-oxide | CAS:60755-87-5 | Manufacturer ChemFaces [chemfaces.com]
